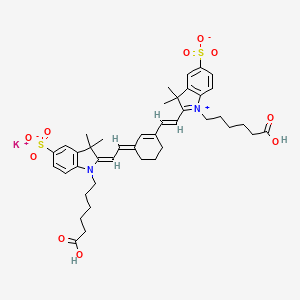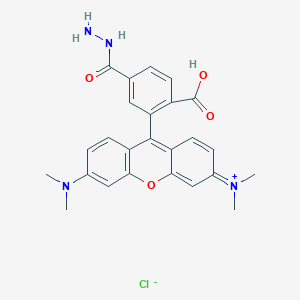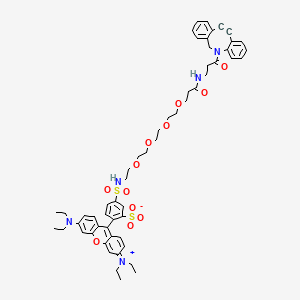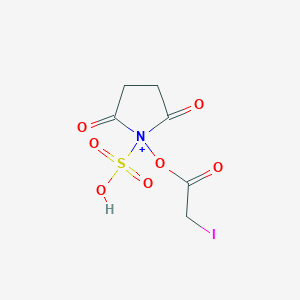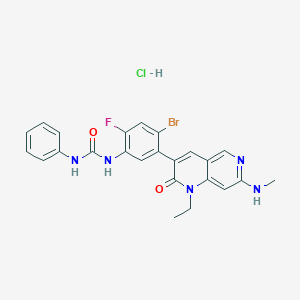
UR-RG98
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UR-RG98 is a potent and selective agonist of the human histamine H4 receptor (hH4R) (EC50 11 nM; H4R vs H3R, >100-fold selectivity; H1R, H2R, negligible activities), whereas the optical antipode proved to be an H4R antagonist ([35S]GTPγS assay). The H4R is expressed in various cells of the immune system, suggesting a role in inflammatory, autoimmune, and allergic disorders.8−16 Hence, the H4R is considered as a promising drug target for the treatment of, e.g., allergic rhinitis, rheumatoid arthritis, bronchial asthma, and pruritus.
Wissenschaftliche Forschungsanwendungen
Loop-Mediated Isothermal Amplification (LAMP) in Undergraduate Research
Undergraduate research (UR) is crucial for engaging students in science, technology, engineering, and mathematics (STEM). A study by Nguyen et al. (2020) highlights the use of Loop-Mediated Isothermal Amplification (LAMP) as an affordable and effective tool in UR. LAMP provides an alternative to Polymerase Chain Reaction (PCR) for DNA amplification, making it accessible in resource-limited labs. This approach enables students to identify microorganisms and is beneficial for undergraduate and graduate STEM careers.
Performance-Based Measures in Chemistry Undergraduate Research
Harsh (2016) focuses on designing performance-based measures to assess scientific thinking skills in chemistry undergraduate researchers. The study, published in Chemistry Education Research and Practice, discusses the development of the Performance Assessment of Undergraduate Research Experiences (PURE) instrument. This tool characterizes the effects of research experiences on students' analytical and decision-making skills, demonstrating the efficacy of UR in skill development.
Benefits of Multi-Year Research Experiences
Thiry et al. (2012) explore the cognitive, personal, and professional gains from multi-year undergraduate research experiences in the biosciences. The study, reported in CBE Life Sciences Education, reveals that experienced students gain a sophisticated understanding of scientific research processes, contributing significantly to their development as scientists.
Student-Advisor Interactions in Undergraduate Research
Thiry and Laursen (2011) examine student-advisor interactions in apprenticing undergraduate researchers into a scientific community of practice. Their study in Journal of Science Education and Technology highlights the importance of these interactions in professional socialization, intellectual support, and personal development, significantly shaping students' career trajectories.
Becoming a Scientist through Undergraduate Research
Hunter, Laursen, and Seymour (2007) conducted an ethnographic study of summer undergraduate research experiences in liberal arts colleges. As reported in Science Education, they found that such experiences greatly contribute to students' cognitive and personal growth, as well as the development of a professional identity in science.
Undergraduate Research Experiences and Diversity in Science
Hernandez et al. (2018) emphasize the role of undergraduate research experiences in promoting diversity in the scientific workforce. Their research, published in BioScience, suggests that extensive involvement in faculty-mentored research enhances students' likelihood of pursuing science-related degrees and careers.
Influence of Undergraduate Research on Medical Students in China
Huang et al. (2019) examine the impact of undergraduate research on medical undergraduates in China. The study in Biochemistry and Molecular Biology Education highlights how UR fosters interest in scientific research and develops scientific thinking and research capacities, laying a foundation for future research.
Engagement in Undergraduate Research: Student and Faculty Perspectives
Webber, Nelson Laird, and BrckaLorenz (2013) explore the engagement of students and faculty members in undergraduate research. Their research, found in Research in Higher Education, discusses how individual and institutional characteristics influence involvement in UR and its perceived importance.
Mini-Course-Based Undergraduate Research Experiences
Tootle et al. (2019) describe the impact of a mini-CURE in undergraduate genetics courses at a minority-serving institution. The study, reported in Journal of College Science Teaching, shows how such experiences increase students' understanding of biomedical research and careers, and can serve as a tool for recruiting underrepresented minorities into STEM programs.
Undergraduate Research and Skill Development in Engineering
Carter, Ro, Alcott, and Lattuca (2016) investigated the impact of undergraduate research in engineering on communication, teamwork, and leadership skills. As detailed in Research in Higher Education, they found that UR is a significant predictor of communication skills development, underscoring the importance of incorporating these skills into curricular activities.
Influence of Undergraduate Research on Science Teachers
Lee et al. (2009) study the effects of pre-service science teachers' experiences in nuclear physics research on their understanding of the scientific inquiry process and career planning. Published in Journal of the Korean Association for Research in Science Education, the research highlights how research participation can refine teachers' perspectives on science and influence their career choices.
Eigenschaften
Produktname |
UR-RG98 |
|---|---|
Molekularformel |
C19H24N6S |
Molekulargewicht |
368.503 |
IUPAC-Name |
(E)-1-(((1S,3S)-3-(1H-imidazol-4-yl)cyclopentyl)methyl)-2-cyano-3-(2-(phenylthio)ethyl)guanidine |
InChI |
InChI=1S/C19H24N6S/c20-13-24-19(22-8-9-26-17-4-2-1-3-5-17)23-11-15-6-7-16(10-15)18-12-21-14-25-18/h1-5,12,14-16H,6-11H2,(H,21,25)(H2,22,23,24)/t15-,16-/m0/s1 |
InChI-Schlüssel |
MMZLYDNVAYWZLR-HOTGVXAUSA-N |
SMILES |
N#C/N=C(NCCSC1=CC=CC=C1)\NC[C@@H]2C[C@@H](C3=CNC=N3)CC2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
UR-RG98, UR-RG 98, UR-RG-98, URRG98, URRG-98, URRG 98 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



